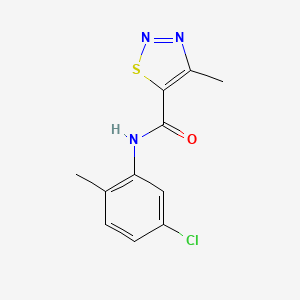
N-(5-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a chemical compound. Based on its name, it contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The compound likely contains a thiadiazole ring attached to a carboxamide group and a phenyl ring, which is substituted with a chlorine atom and a methyl group .Chemical Reactions Analysis
Thiadiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of a chlorine atom might increase the compound’s reactivity. The thiadiazole ring could contribute to the compound’s stability .Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have shown promising anticancer properties against various cancer cell lines. For instance, a study demonstrated the synthesis of novel thiadiazole and thiazole derivatives, evaluating their anticancer activities against the Hepatocellular carcinoma cell line (HepG-2), with some compounds displaying potent anticancer effects (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). This suggests the potential of such compounds in the development of new anticancer agents.
Antimicrobial Activity
Another significant application of thiadiazole derivatives is their antimicrobial activity. Research has synthesized new thiadiazole-enaminones and evaluated their antimicrobial activities against various microorganisms, showing some compounds with promising activities (Farghaly, Abdallah, & Muhammad, 2011). This highlights the potential use of these compounds in combating microbial infections.
Fungicidal Activity
Thiadiazole derivatives have also been explored for their fungicidal properties. A study on novel N-(1,3,4-thiadiazolyl) thiazole carboxamides revealed moderate activity against tested fungi, suggesting their potential as fungicidal agents (Tang Zi-lon, 2015).
Corrosion Inhibition
In the field of materials science, thiadiazole derivatives have been investigated as corrosion inhibitors for metals in acidic environments. A study on the influence of 2,5-disubstituted 1,3,4-thiadiazoles on the corrosion behavior of mild steel in HCl solution showed that some compounds exhibit good inhibition properties (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007). This application is crucial in extending the lifespan of metal structures and components.
Future Directions
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-6-3-4-8(12)5-9(6)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIFKZQWPXIOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N=NS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

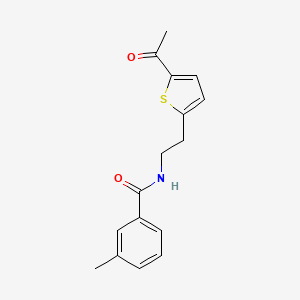
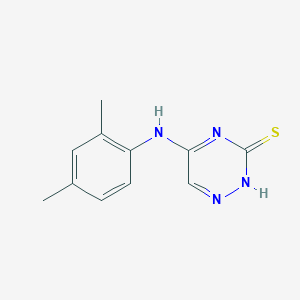
![4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol](/img/structure/B2712768.png)
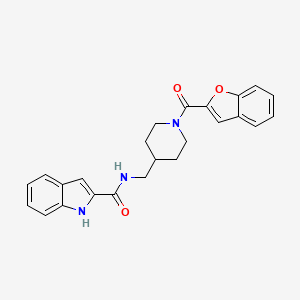
![4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2712771.png)
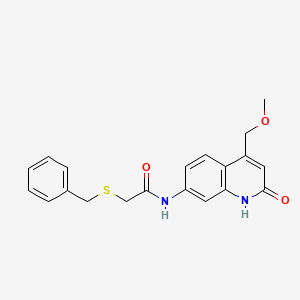
![Ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2712774.png)
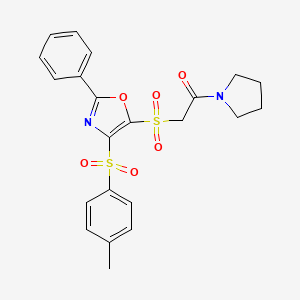
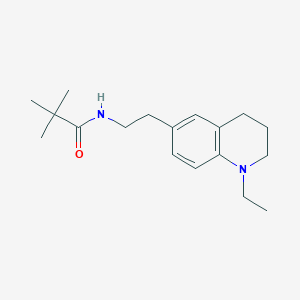
![2-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B2712777.png)

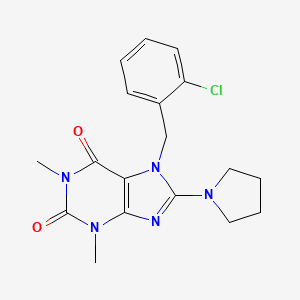

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate](/img/structure/B2712784.png)